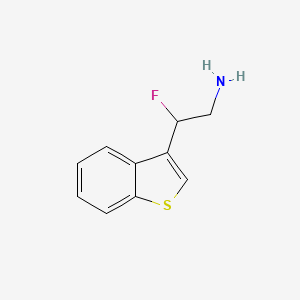

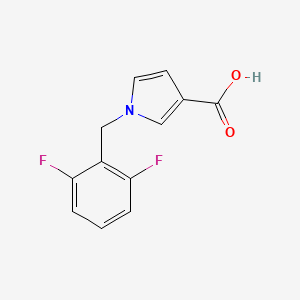

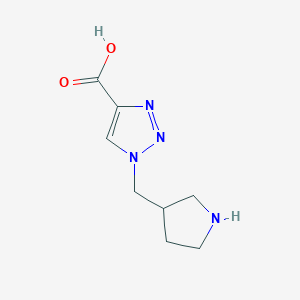

![molecular formula C11H12N2 B1475500 2-Ciclopropil-6-metilimidazo[1,2-a]piridina CAS No. 1553030-31-1](/img/structure/B1475500.png)

2-Ciclopropil-6-metilimidazo[1,2-a]piridina

Descripción general

Descripción

“2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine” is a chemical compound . Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity .

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be established on the basis of X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación

Química Medicinal

Las imidazo[1,2-a]piridinas, que incluyen la 2-Ciclopropil-6-metilimidazo[1,2-a]piridina, son reconocidas como un andamiaje de “prejuicio farmacológico” debido a su amplia gama de aplicaciones en química medicinal . Se encuentran en muchos ingredientes farmacéuticos activos .

Ciencia de Materiales

El carácter estructural de las imidazo[1,2-a]piridinas las hace útiles en la ciencia de materiales . Sus propiedades únicas se pueden aprovechar en el desarrollo de nuevos materiales.

Métodos de Síntesis

Las imidazo[1,2-a]piridinas se pueden sintetizar a partir de productos químicos fácilmente disponibles, lo que las hace deseables para diversas ramas de la química . Se ha desarrollado un método sin disolvente ni catalizador para la síntesis de imidazo[1,2-a]piridinas .

Colorantes Sensibles a la Luz

Las imidazo[1,2-a]piridinas se utilizan en el papel de colorantes sensibles a la luz . Se pueden utilizar en diversas aplicaciones que requieren sensibilidad a la luz.

Almacenamiento de Datos

Las imidazo[1,2-a]piridinas se utilizan en medios ópticos para el almacenamiento de datos . Sus propiedades sensibles a la luz las hacen adecuadas para esta aplicación.

Pesticidas y Fungicidas

Las imidazo[1,2-a]piridinas se utilizan en pesticidas y fungicidas . Sus propiedades químicas se pueden aprovechar para controlar plagas y hongos.

Sondas Fluorescentes

Los derivados de imidazo[1,2-a]piridina se han utilizado como sondas fluorescentes para la determinación in vitro e in vivo de iones de mercurio y hierro . Esto permite la detección y medición de estos iones en diversas aplicaciones.

Fármacos Farmacéuticos

La imidazo[1,2-a]piridina se encuentra en varios medicamentos sintéticos que se han comercializado. Estos incluyen el sedante Zolpidem, el ansiolítico Alpidem o Saridipem, y el fármaco para la insuficiencia cardíaca Olprione .

Mecanismo De Acción

Target of Action

2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as antituberculosis agents , and also as covalent anticancer agents . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which work by forming a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the treatment of tuberculosis and cancer , suggesting that they may affect pathways related to these diseases.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , and have been used as covalent anticancer agents .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Cellular Effects

The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can affect the expression of specific genes, thereby altering cellular functions and metabolic processes. These cellular effects are critical for understanding the compound’s potential therapeutic benefits and side effects.

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s pharmacological properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Additionally, long-term exposure to 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can result in alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting the growth of certain pathogens or cancer cells . Higher doses can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can affect the levels of certain metabolites, thereby influencing overall metabolic flux. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. Additionally, 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can be distributed to various tissues, influencing its overall pharmacokinetics and therapeutic effects. Understanding the transport and distribution of this compound is essential for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can significantly affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by specific targeting signals or post-translational modifications. Additionally, the localization of 2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-cyclopropyl-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSQJJJQOIGHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

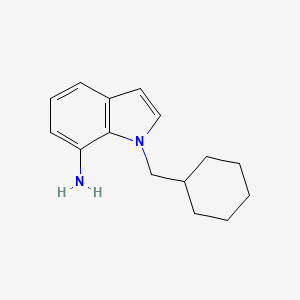

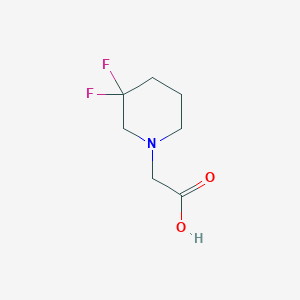

![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)

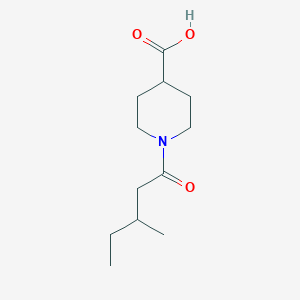

![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)

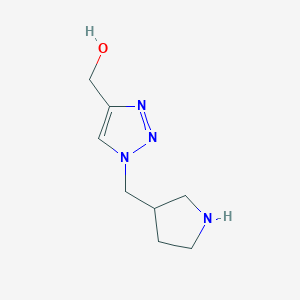

amine](/img/structure/B1475437.png)

amine](/img/structure/B1475439.png)